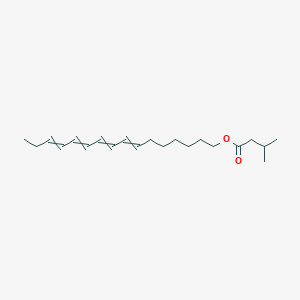
hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a methylbutanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate typically involves the esterification of hexadeca-7,9,11,13-tetraenyl alcohol with 3-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various ester derivatives
Aplicaciones Científicas De Investigación
Hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple double bonds and ester group allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate can be compared with similar compounds such as:
Propiedades
Número CAS |
138501-41-4 |
|---|---|
Fórmula molecular |
C21H34O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
hexadeca-7,9,11,13-tetraenyl 3-methylbutanoate |
InChI |
InChI=1S/C21H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(22)19-20(2)3/h5-12,20H,4,13-19H2,1-3H3 |
Clave InChI |
JNASXYOOYSKMLP-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC=CC=CC=CCCCCCCOC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



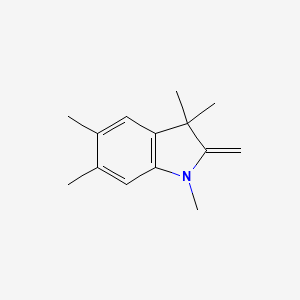
![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)
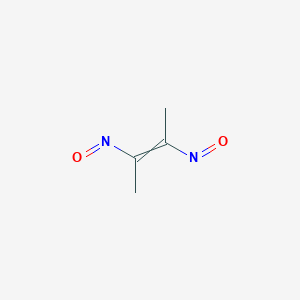

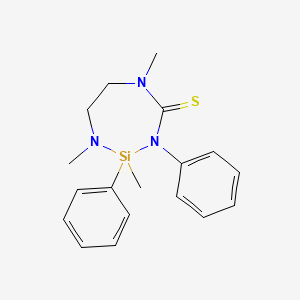

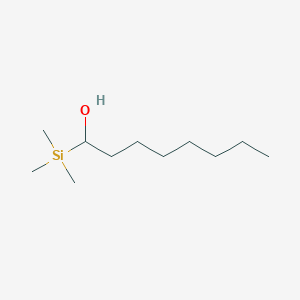
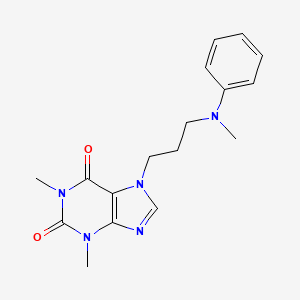
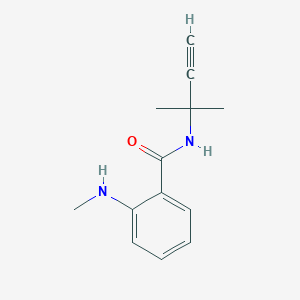
![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)
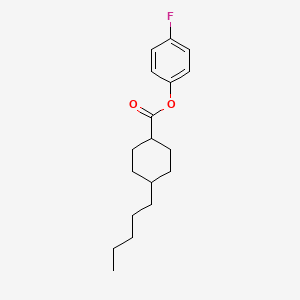
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)
